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molecular formula C23H24N2O3 B8355778 6-(2,6-Dimethoxyphenyl)-1-(quinolin-3-ylmethyl)piperidin-2-one

6-(2,6-Dimethoxyphenyl)-1-(quinolin-3-ylmethyl)piperidin-2-one

Cat. No. B8355778
M. Wt: 376.4 g/mol
InChI Key: CPWNIYYRTPFXMI-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

Prepared according to the described general procedure 1 (GP1) by reaction of methyl 5-amino-5-(2,6-dimethoxyphenyl)pentanoate with commercially available quinoline-3-carbaldehyde. Subsequent purification by preparative HPLC afforded the target compound. LC-MS (conditions B): tR=0.68 min.; [M+H]+: 377.36 g/mol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:10]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=1[O:18][CH3:19])[CH2:3][CH2:4][CH2:5][C:6]([O:8]C)=O.[N:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[C:22]([CH:30]=O)[CH:21]=1>>[CH3:19][O:18][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([O:16][CH3:17])[C:10]=1[CH:2]1[N:1]([CH2:30][C:22]2[CH:21]=[N:20][C:29]3[C:24]([CH:23]=2)=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:6](=[O:8])[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCCC(=O)OC)C1=C(C=CC=C1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Subsequent purification by preparative HPLC
CUSTOM
Type
CUSTOM
Details
afforded the target compound

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=CC=C1)OC)C1CCCC(N1CC=1C=NC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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